2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethyl phenyl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methylethoxy group through an etherification reaction. The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar acetamide moiety.
Acetylacetone: Contains a diketone structure, similar in reactivity.
Diethyl malonate: Another ester with similar synthetic applications.
Uniqueness
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide is unique due to its triazole ring and the combination of functional groups, which confer specific reactivity and potential biological activity not found in simpler compounds.
This detailed article provides a comprehensive overview of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethyl phenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H25N5O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-13(2)28-18-7-5-6-16(11-18)20-24-25-21(26(20)22)29-12-19(27)23-17-9-8-14(3)15(4)10-17/h5-11,13H,12,22H2,1-4H3,(H,23,27) |
InChI Key |
JPQKYRRZXKGYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C)C |
Origin of Product |
United States |
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